molecular formula C26H22O4 B11015709 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11015709
M. Wt: 398.4 g/mol
InChI Key: WEQSVGTYHLHBBA-UHFFFAOYSA-N
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Description

7-[2-(Biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a coumarin derivative featuring a 2H-chromen-2-one backbone substituted with methyl groups at positions 3, 4, and 8, and a biphenyl-4-yl-linked oxoethoxy group at position 5. This compound is synthesized via nucleophilic substitution reactions, typically involving 4-methylumbelliferone derivatives and halogenated ketones under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

3,4,8-trimethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C26H22O4/c1-16-17(2)26(28)30-25-18(3)24(14-13-22(16)25)29-15-23(27)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3

InChI Key

WEQSVGTYHLHBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction, a classical approach for coumarin synthesis, involves the acid-catalyzed condensation of phenols with β-ketoesters. For 3,4,8-trimethylchromen-2-one, resorcinol derivatives substituted with methyl groups at positions 3, 4, and 8 are condensed with ethyl acetoacetate.

Typical Reaction Conditions

ReactantsCatalystSolventTemperatureYield (%)
3,4,8-TrimethylresorcinolH2SO4 (conc.)Solvent-free80–100°C70–85

This method benefits from simplicity but faces challenges in regioselectivity when introducing multiple methyl groups. Microwave-assisted Pechmann condensation, as demonstrated by Bouasla et al., enhances reaction efficiency, achieving yields up to 97% with Amberlyst-15 catalysts under solvent-free conditions.

Knoevenagel Condensation

Alternative routes employ Knoevenagel pathways, where salicylaldehydes react with active methylene compounds. For 3,4,8-trimethyl substitution, 5-methylsalicylaldehyde derivatives are condensed with dimethyl malonate in toluene using piperidine as a base:

5-Methylsalicylaldehyde+CH2(COOCH3)2piperidine, toluene3,4,8Trimethylchromen-2-one+H2O\text{5-Methylsalicylaldehyde} + \text{CH}2(\text{COOCH}3)2 \xrightarrow{\text{piperidine, toluene}} 3,4,8-\text{Trimethylchromen-2-one} + \text{H}2\text{O}

This method offers better control over substitution patterns but requires stringent anhydrous conditions.

Functionalization at Position 7: Introducing the Biphenyl-Oxoethoxy Side Chain

The 7-hydroxyl group of the chromen-2-one core undergoes alkylation to install the 2-(biphenyl-4-yl)-2-oxoethoxy moiety.

Nucleophilic Alkylation

A two-step protocol is commonly employed:

  • Synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl Bromide
    Biphenyl-4-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with diazomethane to form the α-diazoketone. Bromination with HBr yields the α-bromoketone.

  • Alkylation of 7-Hydroxy-3,4,8-trimethylchromen-2-one
    The chromen-2-one derivative reacts with the α-bromoketone in dimethylformamide (DMF) using potassium carbonate as a base:

7-Hydroxychromen-2-one+BrCH2COC6H4C6H5K2CO3,DMFTarget Compound+KBr+H2O\text{7-Hydroxychromen-2-one} + \text{BrCH}2\text{COC}6\text{H}4\text{C}6\text{H}5 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr} + \text{H}2\text{O}

Optimized Conditions

ParameterValue
SolventDMF
BaseK2CO3 (2.5 equiv)
Temperature80°C
Reaction Time12–16 h
Yield55–68%

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluents. Recrystallization from ethanol improves purity (>98% by HPLC). Key characterization data include:

  • 1H NMR (CDCl3): δ 8.10 (d, J=8.4 Hz, 2H, biphenyl), 7.65–7.45 (m, 7H, aromatic), 5.32 (s, 2H, OCH2CO), 2.42–2.25 (m, 9H, CH3).

  • HRMS: m/z calcd for C26H22O4 [M+H]+: 399.1596; found: 399.1598 .

Chemical Reactions Analysis

Types of Reactions

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Key Observations:

  • Thermal Stability: Higher melting points in halogenated derivatives (e.g., EMAC10163h at 188–190°C) suggest stronger intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs .
  • Synthetic Accessibility : Yields vary significantly; biphenyl-containing compounds (e.g., EMAC10163g, 73.9%) are more efficiently synthesized than difluorophenyl derivatives (e.g., EMAC10163h, 49.0%), possibly due to steric or electronic effects .

Pharmacological Implications

  • Enzyme Inhibition : Biphenyl-substituted coumarins, including the target compound, demonstrate selective inhibition of tumor-associated carbonic anhydrase isoforms, attributed to the bulky biphenyl group fitting into hydrophobic enzyme pockets .
  • Bioisosteric Effects : Chlorine or fluorine substituents (e.g., in EMAC10163h or 5-4i) enhance metabolic stability and binding affinity through bioisosteric replacement, as seen in hybrid molecules like (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide .
  • Hybrid Molecules: Derivatives combining coumarin with nitric oxide donors (e.g., dinitroazetidine hybrids) or anti-inflammatory agents (e.g., flurbiprofen amides) show dual therapeutic actions, though the target compound’s biphenyl group may limit such modifications .

Crystallographic and Supramolecular Features

  • Crystal Packing : Biphenyl-substituted coumarins may exhibit distinct crystal packing due to π-π stacking between aromatic rings, as observed in 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one, which has two conformationally distinct molecules in its asymmetric unit .
  • Hydrogen Bonding : The oxoethoxy linker in the target compound can participate in hydrogen-bonding networks, influencing solubility and crystal morphology. Graph set analysis (e.g., Etter’s formalism) could further elucidate these interactions .

Biological Activity

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a chromenone moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C26H22O4
  • CAS Number : 375351-08-9
  • Structure : The compound features a biphenyl group attached to a 2-oxoethoxy substituent on the chromenone scaffold, contributing to its unique biological profile.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundB16-F1010.4 ± 0.2
This compoundHT2910.9 ± 0.5
This compoundHep G28.8 ± 0.4

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines .

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Treatment with the compound results in cell cycle arrest at the G0/G1 phase in various cancer cell lines, which prevents further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent cell death.

Study on Apoptotic Effects

In a study assessing the apoptotic effects of coumarin derivatives on cancer cells, it was found that the tested compound induced apoptosis rates ranging from 40% to 85% , depending on the specific cancer cell line treated. The study utilized flow cytometry to analyze cell viability and apoptosis markers .

Inhibition of Enzymatic Activity

The compound was also evaluated for its inhibitory effects on key enzymes involved in cancer progression:

  • Cholinesterases : It showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.
  • Cyclooxygenases and Lipoxygenases : The compound exhibited inhibitory activity against COX-2 and lipoxygenases (LOX), which are implicated in inflammation and cancer .

Q & A

Q. What are the optimal synthetic routes for 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one?

The synthesis typically involves nucleophilic substitution reactions between 7-hydroxycoumarin derivatives and phenacyl bromides. A common protocol includes:

  • Reacting 7-hydroxy-3,4,8-trimethylcoumarin with 2-(biphenyl-4-yl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in acetone.
  • Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product.
  • Characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers ensure structural accuracy during characterization?

A multi-modal analytical approach is critical:

  • NMR spectroscopy : Assign peaks to verify substituent positions (e.g., biphenyl-4-yl and methyl groups) .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (see analogous chromenone derivatives in ).
  • FT-IR spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the chromenone core) .

Q. What stability considerations are relevant for handling this compound?

  • Storage : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent oxidation.
  • pH sensitivity : Avoid extreme acidic/basic conditions, as ester linkages (e.g., oxoethoxy groups) may hydrolyze.
  • Light sensitivity : Protect from prolonged UV exposure due to the chromenone scaffold’s aromaticity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity?

  • In vitro assays :
    • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
    • Antimicrobial screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values).
  • Mechanistic studies :
    • Perform molecular docking to predict interactions with targets like topoisomerase II or COX-2.
    • Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Structural analogs : Compare results with derivatives (e.g., 3-benzyl-7-hydroxy-4-methylchromenone) to identify substituent-dependent trends .
  • Assay variability : Control for factors like cell line passage number, solvent (DMSO concentration), and incubation time.
  • Dose-response validation : Replicate studies using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

  • Degradation studies :
    • Perform photolysis experiments (e.g., UV light at 254 nm) to track half-life in aqueous media.
    • Use HPLC-MS/MS to identify degradation products.
  • Ecotoxicology :
    • Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines.
    • Evaluate bioaccumulation potential via log P measurements and QSAR modeling .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
¹H NMRδ 6.8–8.2 ppm (aromatic protons)
X-ray CrystallographyC–O bond lengths (1.36–1.42 Å)
HRMS[M+H]⁺ m/z calculated vs. observed (±0.001)

Q. Table 2. Bioactivity Assay Design Considerations

Assay TypeControls RequiredEndpoint Metrics
Cytotoxicity (MTT)Solvent (DMSO ≤0.1%), positive control (doxorubicin)IC₅₀ (µM)
AntimicrobialGrowth medium sterility, antibiotic controlMIC (µg/mL)

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